molecular formula C20H26O3 B1265144 Hanagokenol A

Hanagokenol A

Numéro de catalogue: B1265144
Poids moléculaire: 314.4 g/mol
Clé InChI: CDWJWTTWDBMXNW-LWYYNNOASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Hanagokenol A is a natural product found in Cladonia rangiferina with data available.

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for isolating Hanagokenol A from natural sources?

  • Methodological Answer: Use bioassay-guided fractionation combined with HPLC or LC-MS to isolate this compound. Validate purity via NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). Ensure solvent systems (e.g., ethyl acetate-methanol-water gradients) are optimized for polarity matching .
  • Data Contradiction: If yields vary across extraction batches, assess seasonal variations in plant material or degradation during lyophilization .

Q. How can structural elucidation of this compound resolve ambiguities in its stereochemical configuration?

  • Methodological Answer: Employ NOESY/ROESY NMR experiments to determine spatial proximity of protons. Compare experimental ECD (electronic circular dichroism) spectra with computational predictions (e.g., TDDFT) to confirm absolute configuration .
  • Feasibility Check: Ensure access to advanced spectroscopy facilities and validate results against synthetic analogs if available .

Q. What in vitro assays are appropriate for preliminary bioactivity screening of this compound?

  • Methodological Answer: Prioritize target-specific assays (e.g., enzyme inhibition for kinases or antimicrobial MIC assays). Use dose-response curves (IC₅₀/EC₅₀) with positive controls (e.g., doxorubicin for cytotoxicity). Replicate experiments ≥3 times to account for plate-to-plate variability .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to address low enantiomeric excess in asymmetric catalysis?

  • Methodological Answer: Screen chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) under varying temperatures and solvent polarities. Monitor reaction progress via chiral HPLC. Use kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) to improve enantioselectivity .
  • Data Analysis: Apply multivariate statistics (e.g., PCA) to identify critical reaction parameters .

Q. What strategies mitigate contradictory results in this compound’s mechanism of action across different cell lines?

  • Methodological Answer: Standardize cell culture conditions (passage number, serum batches) and validate target engagement via CRISPR knockouts or siRNA silencing. Use orthogonal assays (e.g., thermal shift assays for protein binding) to confirm specificity .
  • Hypothesis Testing: Perform meta-analyses of existing datasets to identify confounding variables (e.g., cell line genetic drift) .

Q. How do molecular dynamics simulations improve understanding of this compound’s binding kinetics with its protein target?

  • Methodological Answer: Run 100-ns MD simulations (AMBER/CHARMM force fields) to analyze ligand-protein interaction stability. Calculate binding free energy via MM-PBSA/GBSA. Validate with mutagenesis studies targeting key residues identified in simulations .
  • Limitations: Address force field inaccuracies by cross-referencing with experimental crystallography data .

Q. What ethical and technical challenges arise in designing in vivo toxicity studies for this compound?

  • Methodological Answer: Follow ARRIVE guidelines for animal studies: use randomized block designs, blinded assessments, and predefined humane endpoints. Include vehicle and positive control groups. Statistically power studies using preliminary LD₅₀ data .
  • Ethical Compliance: Obtain IACUC approval and justify sample sizes to minimize animal use .

Q. Data Presentation and Reproducibility

Q. How should researchers address discrepancies in reported spectral data for this compound?

  • Methodological Answer: Publish raw NMR/FID files and crystallization conditions in supplementary materials. Cross-validate with independent labs using identical instrumentation settings (e.g., 500 MHz NMR, CD₃OD solvent) .
  • Contradiction Resolution: Re-isolate the compound from original sources and compare spectral fingerprints .

Q. What statistical frameworks are recommended for analyzing dose-dependent synergistic effects of this compound in combination therapies?

  • Methodological Answer: Use Chou-Talalay’s combination index (CI) or Bliss independence models. Apply bootstrap resampling to estimate confidence intervals for synergy scores. Report effect sizes (Cohen’s d) for clinical relevance .

Propriétés

Formule moléculaire

C20H26O3

Poids moléculaire

314.4 g/mol

Nom IUPAC

(1S,9R,12R,16R)-4-hydroxy-1,12-dimethyl-5-propan-2-yl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6-trien-8-one

InChI

InChI=1S/C20H26O3/c1-11(2)12-8-13-14(9-15(12)21)20(4)7-5-6-19(3)10-23-17(16(13)22)18(19)20/h8-9,11,17-18,21H,5-7,10H2,1-4H3/t17-,18-,19-,20+/m0/s1

Clé InChI

CDWJWTTWDBMXNW-LWYYNNOASA-N

SMILES isomérique

CC(C)C1=C(C=C2C(=C1)C(=O)[C@H]3[C@@H]4[C@@]2(CCC[C@]4(CO3)C)C)O

SMILES canonique

CC(C)C1=C(C=C2C(=C1)C(=O)C3C4C2(CCCC4(CO3)C)C)O

Synonymes

hanagokenol A

Origine du produit

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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